4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one
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Overview
Description
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one is an organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of two methoxyphenyl groups attached to a dihydropyranone ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one typically involves the condensation of p-anisaldehyde with suitable precursors under controlled conditions. One common method involves the use of a Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one: This compound shares structural similarities but differs in the presence of a pyrimidinone ring instead of a dihydropyranone ring.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Another structurally related compound with a piperidinone core.
Uniqueness
4,6-Bis(4-methoxyphenyl)-5,6-dihydro-2H-pyran-2-one is unique due to its dihydropyranone ring, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
193674-64-5 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H18O4/c1-21-16-7-3-13(4-8-16)15-11-18(23-19(20)12-15)14-5-9-17(22-2)10-6-14/h3-10,12,18H,11H2,1-2H3 |
InChI Key |
HPYPPPQFWSSUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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